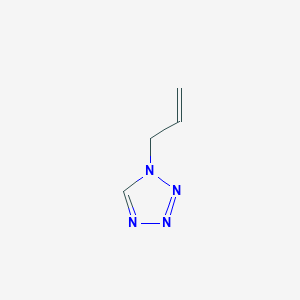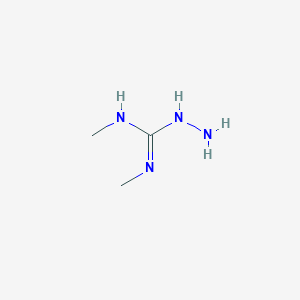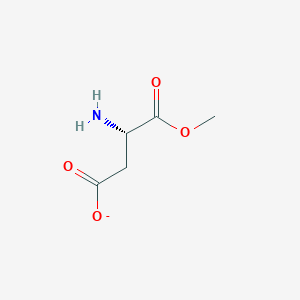
tert-butyl N-(thiolan-2-ylmethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-(thiolan-2-ylmethyl)carbamate is an organic compound that features a thiophene ring, a carbamate group, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(thiolan-2-ylmethyl)carbamate typically involves the reaction of tetrahydrothiophene with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
化学反応の分析
Types of Reactions
tert-butyl N-(thiolan-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The carbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Substituted carbamates
科学的研究の応用
tert-butyl N-(thiolan-2-ylmethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors and corrosion inhibitors
作用機序
The mechanism of action of tert-butyl N-(thiolan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
Thiophene: A simple five-membered ring containing sulfur.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group.
Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group.
Uniqueness
tert-butyl N-(thiolan-2-ylmethyl)carbamate is unique due to its combination of a thiophene ring, a carbamate group, and a tert-butyl ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene derivatives .
特性
分子式 |
C10H19NO2S |
|---|---|
分子量 |
217.33 g/mol |
IUPAC名 |
tert-butyl N-(thiolan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-7-8-5-4-6-14-8/h8H,4-7H2,1-3H3,(H,11,12) |
InChIキー |
NXTJUGBDLXQVFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CCCS1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-1-(2,2-dimethylpropionyl)-3-methylpyrrolidin-2-one](/img/structure/B8695095.png)






![2-[3,5-Bis(trifluoromethyl)phenoxy]acetamide](/img/structure/B8695137.png)

![Benzo[c][1,8]naphthyridine](/img/structure/B8695149.png)

